molecular formula C7H8N2O2 B015440 3-Methyl-4-nitroaniline CAS No. 611-05-2

3-Methyl-4-nitroaniline

Cat. No. B015440
CAS RN: 611-05-2
M. Wt: 152.15 g/mol
InChI Key: XPAYEWBTLKOEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitroaniline is an organic compound that is a derivative of aniline, featuring a methyl group and a nitro group attached to the benzene ring. It is of interest in various chemical research areas due to its potential applications and properties.

Synthesis Analysis

The synthesis of 3-Methyl-4-nitroaniline and related compounds involves multiple steps, including nitration, reduction, and acetylation processes. For example, the synthesis technique of 2-methyl-6-nitroaniline was improved by detaching acetylation and nitration into two parts, which facilitated control over the nitration reaction temperature and improved yield and purity (Sun Cheng-hui, 2009).

Molecular Structure Analysis

Studies on the molecular and crystal structures of methylated nitroanilines, including 3-Methyl-4-nitroaniline, reveal intricate details about their hydrogen bonding patterns and three-dimensional frameworks. For instance, 2-methyl-4-nitroaniline molecules act as double donors and acceptors of N--H...O hydrogen bonds, linking into a three-dimensional framework (G. Ferguson et al., 2001).

Chemical Reactions and Properties

The compound participates in various chemical reactions, highlighting its reactivity and the formation of different structural motifs through hydrogen bonding. For example, in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, molecules exhibit a polarized structure and are linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (J. Portilla et al., 2007).

Physical Properties Analysis

Research on 3-Methyl-4-nitroaniline and similar compounds focuses on their spectral, thermal, and crystallographic properties. For instance, the synthesis, growth, and spectral studies of 3-nitroaniline 4-methyl benzene sulfonate provided insights into its optical quality, crystal system, and thermal stability (E. Selvakumar et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Methyl-4-nitroaniline, including its reactivity and interaction with other compounds, are crucial for understanding its potential applications. Studies on the hydrogen bonding in C-methylated nitroanilines offer valuable insights into their chemical behavior and molecular interactions (D. Cannon et al., 2001).

Scientific Research Applications

Application in Nonlinear Optics

  • Specific Scientific Field: Nonlinear Optics
  • Summary of the Application: 3-Methyl-4-nitroaniline is used in the characterization of all second-order nonlinear optical (NLO) coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal . Nonlinear optical effects in materials have been widely utilized for optical signal-processing devices in information-telecommunication systems .
  • Methods of Application or Experimental Procedures: The as-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade . Then, every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .
  • Results or Outcomes: This method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

Application in Dye and Pigment Production

  • Specific Scientific Field: Chemical Industry
  • Summary of the Application: 3-Methyl-4-nitroaniline is used in the production of dyes and pigments . These dyes and pigments are used in various industries such as textiles, plastics, and printing inks.
  • Results or Outcomes: The outcome is the production of various dyes and pigments that have wide applications in different industries .

Application in Environmental Testing

  • Specific Scientific Field: Environmental Science
  • Summary of the Application: 3-Methyl-4-nitroaniline can be used in environmental testing . It can be used as a reference compound in the analysis of water or soil samples for the presence of nitroaromatic compounds, which are often used in pesticides and explosives and can be harmful to the environment.
  • Results or Outcomes: The results can provide valuable information about the presence and concentration of potentially harmful nitroaromatic compounds in the environment .

Application in Synthesis of N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 3-Methyl-4-nitroaniline can be used as a raw material to synthesize N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .
  • Methods of Application or Experimental Procedures: The specific synthesis procedure would involve a series of organic reactions, including acylation .
  • Results or Outcomes: The outcome is the synthesis of N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, which could have potential applications in various fields .

Application in Polymer Stabilization

  • Specific Scientific Field: Polymer Chemistry
  • Summary of the Application: 3-Methyl-4-nitroaniline can be used in the stabilization of polymers . Polymers are large molecules made up of repeating subunits, and they can be found in a wide range of materials, from plastics to proteins. Stabilizers are added to polymers to prevent degradation and maintain their properties over time.
  • Results or Outcomes: The outcome is the production of stable polymers that have improved resistance to degradation, which can extend their lifespan and enhance their performance .

Application in Explosives Production

  • Specific Scientific Field: Chemical Engineering
  • Summary of the Application: 3-Methyl-4-nitroaniline can be used in the production of explosives . Nitroaromatic compounds like 3-Methyl-4-nitroaniline are often used in the manufacture of explosives due to their high energy content.
  • Results or Outcomes: The result is the production of explosives that can be used in various applications, from mining to military uses .

Application in Insulation for Wires and Cables

  • Specific Scientific Field: Electrical Engineering
  • Summary of the Application: 4-methyl-2-nitroaniline, a compound similar to 3-Methyl-4-nitroaniline, can be used in applications, including insulation for wires and cables .
  • Results or Outcomes: The result is the production of insulated wires and cables that are safer and more efficient .

properties

IUPAC Name

3-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAYEWBTLKOEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209973
Record name 4-Nitro-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitroaniline

CAS RN

611-05-2
Record name 3-Methyl-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-m-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 611-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-m-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitroaniline
Reactant of Route 2
3-Methyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-nitroaniline

Citations

For This Compound
134
Citations
F Castet, B Champagne - The Journal of Physical Chemistry A, 2001 - ACS Publications
… new scheme is illustrated at the semiempirical AM1 level for 3-methyl-4-nitroaniline crystal. … second-order susceptibility of MNA (3-methyl-4-nitroaniline) crystal. We first determine the …
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk
M Dadsetani, AR Omidi - The Journal of Physical Chemistry C, 2015 - ACS Publications
The electronic structure and linear and nonlinear optical susceptibilities of 2-methyl-4-nitroaniline (MNA) and 2-amino-4-nitroaniline (ANA) crystals have been studied using the full …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
FL Gu, M Guillaume, E Botek… - … in Sciences and …, 2006 - content.iospress.com
… Among the most studied molecular crystals, 2-methyl-4-nitroaniline (MNA) [2] and 3-methyl-4-nitroaniline-1-oxyde (POM) [3], which are investigated in this paper, present important …
Number of citations: 10 content.iospress.com
F Gastet, B Champagne - Journal of physical chemistry A, 2001 - researchportal.unamur.be
… new scheme is illustrated at the semiempirical AMI level for 3-methyl-4-nitroaniline crystal. … model investigation of 3-methyl-4-nitroaniline crystal'. Together they form a unique fingerprint. …
Number of citations: 0 researchportal.unamur.be
M Guillaume, E Botek, B Champagne… - The Journal of …, 2004 - pubs.aip.org
… This is, for example, the case of the 3-methyl-4-nitroaniline1-oxyde crystal POM, which presents intense NLO responses together with vanishing molecular dipole moment.In parallel to …
Number of citations: 58 pubs.aip.org
E Botek, B Champagne, M Olejniczak… - AIP Conference …, 2012 - pubs.aip.org
… Among them, 3-methyl-4-nitroaniline (MNA), 3-methyl-4nitroaniline-1-oxyde (POM) and urea. In the first one, stacking unit cells along the a-axis (parallel to the dipole moment of the …
Number of citations: 5 pubs.aip.org
RR Minesinger, ME Jones, RW Taft… - The Journal of Organic …, 1977 - ACS Publications
… (4) and 2V-ethyl-3-methyl-4-nitroaniline (5), with the reference indicator N,N-diethyl-3-methyl-4-nitroaniline (6).16 Spectral data and derived — values are assembled in Table II. …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
PD Calvert, BD Moyle - MRS Online Proceedings Library (OPL), 1987 - cambridge.org
… Second harmonic generation was observed from composites consisting of 3-nitroaniline or 3-methyl-4-nitroaniline grown within a polymer matrix. In the amorphous polymers, …
JO White, D Hulin, A Migus, E Toussaere… - Conference on Lasers …, 1993 - opg.optica.org
… amplification require highly nonlinear materials so as to minimize interaction length and detrimental pulse broadening effects, SHG in thin crystalline slabs of 3-methyl-4-nitroaniline (…
Number of citations: 0 opg.optica.org
MJ Kamlet, JL Abboud, RW Taft - Journal of the American …, 1977 - ACS Publications
Seventy solvents are arranged in a* scale of solvent polarities, so named because it derives from and best correlates solvatochromic effects on p-** and-* x* electronic spectral …
Number of citations: 016 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.